molecular formula C7H8N4 B13614035 3-Hydrazinoindazole CAS No. 89852-84-6

3-Hydrazinoindazole

Cat. No.: B13614035
CAS No.: 89852-84-6
M. Wt: 148.17 g/mol
InChI Key: GKZJNLBPXMVEFK-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-hydrazinyl-1H-indazole consists of an indazole core with a hydrazine group attached at the third position. This unique structure imparts significant chemical reactivity and biological activity to the compound.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these synthetic routes.

Types of Reactions:

    Oxidation: 3-Hydrazinyl-1H-indazole can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydrazinyl-1H-indazole involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt critical biological processes, such as cell division and DNA replication, contributing to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

    1H-Indazole: Lacks the hydrazine group, resulting in different chemical reactivity and biological activity.

    2H-Indazole: Another tautomeric form with distinct properties.

    Indole: A structurally related compound with a wide range of biological activities.

Uniqueness: 3-Hydrazinyl-1H-indazole is unique due to the presence of the hydrazine group at the third position, which imparts specific chemical reactivity and enhances its biological activity compared to other indazole derivatives .

Properties

CAS No.

89852-84-6

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-indazol-3-ylhydrazine

InChI

InChI=1S/C7H8N4/c8-9-7-5-3-1-2-4-6(5)10-11-7/h1-4H,8H2,(H2,9,10,11)

InChI Key

GKZJNLBPXMVEFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)NN

Origin of Product

United States

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